
2,2,3,3-Tetramethoxycyclopentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,3,3-Tetramethoxycyclopentan-1-ol is an organic compound belonging to the class of cycloalkanes It features a cyclopentane ring substituted with four methoxy groups and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-Tetramethoxycyclopentan-1-ol can be achieved through several methods. One common approach involves the reaction of cyclopentanone with methanol in the presence of an acid catalyst to form the corresponding methoxy derivatives. The reaction conditions typically include:
Temperature: 60-80°C
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Solvent: Methanol
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts can also enhance the reaction rate and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,3,3-Tetramethoxycyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding cyclopentanol derivative.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents such as phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂).
Major Products Formed
Oxidation: Formation of 2,2,3,3-Tetramethoxycyclopentanone.
Reduction: Formation of 2,2,3,3-Tetramethoxycyclopentanol.
Substitution: Formation of halogenated derivatives or other substituted cyclopentanes.
Wissenschaftliche Forschungsanwendungen
2,2,3,3-Tetramethoxycyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,2,3,3-Tetramethoxycyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the methoxy groups can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate enzyme activity and cellular signaling pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2,4,4-Tetramethoxycyclopentan-1-ol
- 2,2,3,3-Tetramethylcyclopentan-1-ol
- 2,2,3,3-Tetramethoxycyclohexan-1-ol
Uniqueness
2,2,3,3-Tetramethoxycyclopentan-1-ol is unique due to its specific substitution pattern on the cyclopentane ring. The presence of four methoxy groups and a hydroxyl group provides distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
189628-48-6 |
|---|---|
Molekularformel |
C9H18O5 |
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
2,2,3,3-tetramethoxycyclopentan-1-ol |
InChI |
InChI=1S/C9H18O5/c1-11-8(12-2)6-5-7(10)9(8,13-3)14-4/h7,10H,5-6H2,1-4H3 |
InChI-Schlüssel |
GGMMXXSWXZOCFO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1(CCC(C1(OC)OC)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


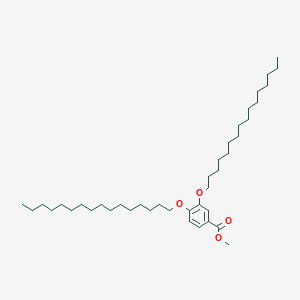
![Phosphine, [2-(9-phenanthrenyl)phenyl]diphenyl-](/img/structure/B14243577.png)
![4,7-Bis[(4-methoxyphenyl)ethynyl]-2,1,3-benzothiadiazole](/img/structure/B14243581.png)

![2-[(3,7,11-Trimethyldodeca-2,6,10-trien-1-YL)sulfanyl]butanedioic acid](/img/structure/B14243600.png)
![1-[Di(pyridin-2-yl)methyl]-4,7-dimethyl-1,4,7-triazonane](/img/structure/B14243603.png)

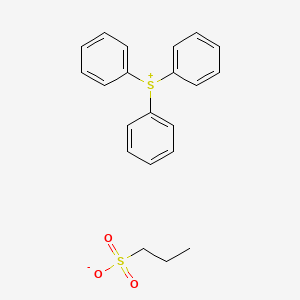
![(1R,5R)-1-(2,4,6-Trimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14243620.png)
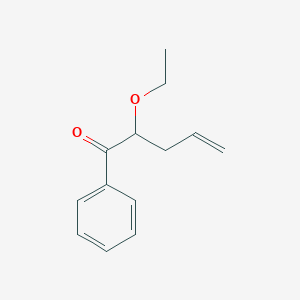
![2,5,7-Triselena-1,4-diphosphabicyclo[2.2.1]heptane](/img/structure/B14243645.png)
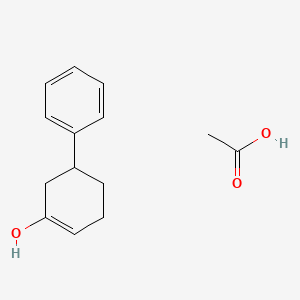
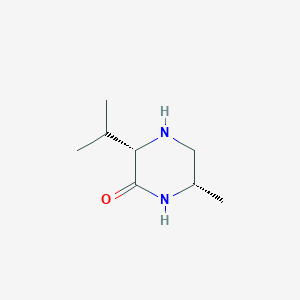
![Ethanone, 1-[4-(3-chloro-2-hydroxypropoxy)phenyl]-](/img/structure/B14243656.png)
